Aprikalim vs. Nicorandil: 6.9-Fold Superior Vasorelaxant Potency in Endothelin-1-Contracted Rat Aortic Rings
In a direct head-to-head comparison using endothelium-denuded rat aortic rings contracted with endothelin-1 (3.2 nM), aprikalim demonstrated a 6.9-fold higher vasorelaxant potency than nicorandil. The EC50 for aprikalim was 0.37 ± 0.05 μM, compared to 2.55 ± 0.06 μM for nicorandil [1]. Critically, aprikalim's vasorelaxant activity was unaffected by the guanylate cyclase inhibitor methylene blue (10 μM) but was markedly antagonized by the KATP channel blocker glibenclamide (1 μM; pKB: 7.19 ± 0.15), confirming a pure KATP-mediated mechanism [1]. In contrast, nicorandil's effects were significantly attenuated (4-fold dextral shift) by methylene blue, indicating mixed KATP/nitrate-like mechanisms [1].
| Evidence Dimension | Vasorelaxant potency (EC50) |
|---|---|
| Target Compound Data | 0.37 ± 0.05 μM |
| Comparator Or Baseline | Nicorandil: 2.55 ± 0.06 μM; Nitroglycerin: 0.3 ± 0.008 μM |
| Quantified Difference | Aprikalim is 6.9-fold more potent than nicorandil (2.55 / 0.37 = 6.89-fold); comparable potency to nitroglycerin (0.37 vs 0.3 μM) |
| Conditions | Endothelium-denuded rat aortic rings; endothelin-1 (3.2 nM) pre-contraction; n = 13-16 per group |
Why This Matters
Researchers requiring pure KATP-mediated vasorelaxation without confounding nitrate-like guanylate cyclase activity must select aprikalim over the dual-mechanism comparator nicorandil, and its 6.9-fold higher potency enables lower experimental concentrations.
- [1] Borg C, Mondot S, Mestre M, Cavero I. Nicorandil: differential contribution of K+ channel opening and guanylate cyclase stimulation to its vasorelaxant effects on various endothelin-1-contracted arterial preparations. Comparison to aprikalim (RP 52891) and nitroglycerin. J Pharmacol Exp Ther. 1991;259(2):526-534. View Source
